The Strategic Utility of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Advanced Medicinal Chemistry
The Strategic Utility of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Advanced Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7)
Executive Summary
In the landscape of modern drug discovery, the architectural flexibility of starting materials dictates the success of fragment-based and high-throughput synthetic campaigns. 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7) has emerged as a privileged, trifunctional building block[1]. With a molecular weight of 155.2 g/mol and a formula of C7H13N3O, this scaffold offers an exceptionally high density of orthogonal reactive sites.
The 5-aminopyrazole motif is a cornerstone in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors (such as p38α MAP kinase inhibitors), anti-inflammatory agents, and novel fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines[2][3]. This technical guide provides a mechanistic and highly practical framework for functionalizing this specific pyrazole, ensuring researchers can leverage its full synthetic potential while avoiding common chemoselectivity pitfalls.
Structural Anatomy & Reactivity Profile
The true value of CAS 1224888-32-7 lies in its three distinct vectors for diversification. Successful utilization requires a deep understanding of the electronic and steric interplay between these sites:
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The 5-Amino Group (N-Nucleophile): Highly reactive toward electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates). It is the primary anchor for forming extended amide linkages or initiating cyclocondensation to form fused bicyclic systems[4].
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The 3-Ethanol Group (O-Nucleophile/Precursor): A primary alcohol that can be selectively protected, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (mesylate/halide) for subsequent aliphatic nucleophilic substitutions.
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The C4 Position (C-Nucleophile): The inherent electron-rich nature of the pyrazole ring, augmented by the electron-donating 5-amino group, makes the C4 carbon highly susceptible to electrophilic aromatic substitution (halogenation, formylation)[5].
Reactivity map detailing orthogonal functionalization sites of the pyrazole scaffold.
Table 1: Physicochemical Profile & Medicinal Chemistry Implications
| Property | Value | Causality / Implication for Drug Design |
| Molecular Formula | C7H13N3O | High atom economy; ideal starting point for Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 155.2 g/mol | Low MW allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5. |
| H-Bond Donors | 3 (-NH2, -OH) | Excellent for target engagement, specifically acting as a hinge-binding motif in the ATP pocket of kinases[6]. |
| H-Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and facilitates interaction with polar protein residues[7]. |
Experimental Methodologies: Causality & Protocols
As an Application Scientist, I emphasize that robust protocols are not just lists of reagents; they are systems designed to control competing reaction pathways. Below are self-validating protocols for the two most critical transformations of this scaffold.
Protocol A: Chemoselective N-Acylation of the 5-Amino Group
Challenge: The molecule contains both a primary amine and a primary alcohol. Unoptimized acylation will yield a mixture of N-acyl, O-acyl, and N,O-diacyl products. Solution: Exploiting the differential nucleophilicity and steric environments of the nitrogen versus the oxygen.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Causality: DCM is aprotic and non-coordinating, preventing solvent-induced nucleophilicity shifts.
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Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered. Unlike Triethylamine (TEA), DIPEA acts strictly as a proton sponge and does not catalyze O-acylation via an acylammonium intermediate.
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Cooling: Chill the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the activation energy required for the less nucleophilic oxygen to attack the electrophile.
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Electrophile Addition: Dropwise add 1.05 eq of the desired acid chloride dissolved in DCM over 15 minutes.
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Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (
) should cleanly convert to a higher running spot ( ). Quench with saturated aqueous to neutralize HCl byproducts and extract.
Table 2: Optimization Matrix for Selective N-Acylation
| Base | Solvent | Temp (°C) | N-Acyl : O-Acyl Ratio | Scientific Rationale |
| TEA | DCM | 25 | 3:1 | TEA is insufficiently sterically hindered, leading to competitive O-acylation. |
| DIPEA | DCM | 0 to 25 | >15:1 | Bulkier DIPEA favors the more nucleophilic nitrogen over the oxygen. |
| Pyridine | THF | 60 | 1:2 | Higher temperatures and coordinating solvents promote esterification. |
Protocol B: C4-Bromination and Suzuki-Miyaura Cross-Coupling
Challenge: Direct bromination can lead to oxidative degradation of the primary alcohol. Direct cross-coupling on unprotected alcohols often poisons palladium catalysts. Solution: A three-step sequence: O-protection, electrophilic halogenation, and transition-metal catalyzed C-C bond formation[4][5].
Step-by-step synthetic workflow for C4-arylation via halogenation and Suzuki coupling.
Step-by-Step Methodology:
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O-Protection: Treat the starting material with 1.1 eq of tert-Butyldimethylsilyl chloride (TBSCl) and 2.0 eq of Imidazole in DMF at room temperature for 4 hours. Causality: The TBS group provides robust steric shielding of the primary alcohol and survives the mildly basic conditions of the subsequent Suzuki coupling, unlike a labile TMS group.
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C4-Bromination: To the crude protected pyrazole in DMF at 0 °C, add 1.05 eq of N-Bromosuccinimide (NBS) in portions. Causality: The 5-amino group strongly directs electrophilic attack to the C4 position. Performing this at 0 °C prevents over-bromination.
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Suzuki Coupling: Combine the C4-bromo intermediate, 1.2 eq of an aryl boronic acid, 3.0 eq of
, and 5 mol% in a degassed 1,4-dioxane/water (4:1) mixture. Heat to 90 °C for 12 hours[5]. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing competitive protodehalogenation of the electron-rich pyrazole core. -
Deprotection: Treat the isolated coupled product with 1.5 eq of Tetra-n-butylammonium fluoride (TBAF) in THF to cleanly cleave the TBS ether, driven by the exceptionally high thermodynamic stability of the Si-F bond.
Strategic Applications in Drug Discovery
The derivatization of 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not merely an exercise in synthetic methodology; it is a direct pathway to high-value therapeutics.
Kinase Inhibition (p38α MAPK): Amino-pyrazoles exhibit profound structure-activity relationships (SAR) in the inhibition of p38α MAP kinase, making them highly effective drug candidates for inflammatory disorders[2]. The 5-amino group acts as a critical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of Met109), while the 1-ethyl group occupies the hydrophobic specificity pocket. The 3-ethanol moiety extends toward the solvent-exposed region, providing an ideal vector to attach solubilizing groups (e.g., morpholine or piperazine via mesylation and displacement) to improve pharmacokinetic profiles[6][7].
Synthesis of Fused Heterocycles: By reacting the 5-amino group and the adjacent C4 position (via formylation or cyanation), researchers can synthesize pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines[3]. These fused bicyclic systems are bioisosteres of purines (adenine/guanine) and exhibit broad-spectrum biological activities, including potent anticancer and antiviral properties[2].
Conclusion
5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7) is a highly versatile, atom-economical building block that bridges the gap between simple fragment libraries and complex, bioactive heterocyclic drugs. By applying principles of physical organic chemistry—specifically steric shielding, temperature control, and electronic directing effects—researchers can achieve precise, orthogonal functionalization at the N5, O3, and C4 positions, unlocking a vast chemical space for therapeutic discovery.
References
1.[1] ChemicalBook. 5-amino-1-ethyl-1H-Pyrazole-3-ethanol | 1224888-32-7. Available at: 2. Aquila Pharmatech LLC. Product Details: AP08036 - 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol. Available at: 3.[2] Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, SCIRP. Available at: 4.[6] Benchchem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Available at: 5.[7] Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences (IJMS), MDPI. Available at: 6.[3] NIH / PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: 7.[4] NIH. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: 8.[5] ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at:
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